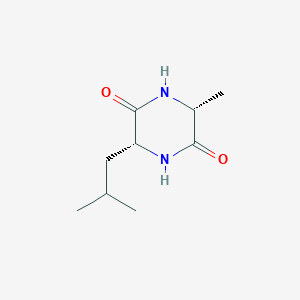

(3R,6R)-3-甲基-6-(2-甲基丙基)哌嗪-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione” is a chemical compound with the formula C12H22N2O4 . It contains a total of 40 bonds, including 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 2 hydroxylamines (aliphatic), and 2 hydroxyl groups .

Synthesis Analysis

A facile and efficient route to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates was developed via a post-Ugi cascade reaction . The targeted compounds were prepared by means of a mild reaction and simple operation procedure, which could be applied to a broad scope of starting materials .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .Chemical Reactions Analysis

The Ugi reaction is well known as a versatile and highly efficient tool for the preparation of novel drug scaffolds from commercially available starting materials with high atom economy . Using alkynyls as Ugi inputs was a conventional strategy to induce new C–C bonds during the construction of heterocycles .Physical and Chemical Properties Analysis

The compound contains a total of 40 bonds, including 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 2 hydroxylamines (aliphatic), and 2 hydroxyl groups .科学研究应用

天然产物分离

一系列哌嗪-2,5-二酮,包括类似于“(3R,6R)-3-甲基-6-(2-甲基丙基)哌嗪-2,5-二酮”的衍生物,已从曲霉菌中分离出来。这些化合物使用红外、1H NMR 和质谱鉴别和表征,展示了天然产物中哌嗪衍生物的多样性和其潜在的生物学相关性(Garson 等,1986 年)。

合成方法

通过狄克曼环化合成哌嗪-2,5-二酮证明了该化合物在有机合成中的相关性。该方法允许从容易获得的起始材料构建哌嗪环,这是许多生物活性分子中的核心结构,突出了该支架的合成效用(Aboussafy & Clive,2012 年)。

生物活性

哌嗪衍生物因其各种生物活性而受到研究。例如,来自海洋链霉菌属的二酮哌嗪衍生物对甲型流感 (H1N1) 病毒表现出中等至有效的抗病毒活性。这突出了哌嗪-2,5-二酮衍生物在治疗病毒感染中的潜在治疗应用(Wang 等,2013 年)。

材料科学及其他应用

哌嗪-2,5-二酮及其衍生物在材料科学以及作为有机或金属阳离子的配体中也得到应用。这种多功能性强调了这些化合物在生物背景之外的重要性,可能在开发新材料或催化中(Cho 等,2004 年)。

作用机制

未来方向

The piperazine-2,5-dione pharmacophore is presented as an important class of bioactive agents exhibiting anticancer, antibiotics, and antibacterial activities . Therefore, a facile and economic protocol for the synthesis of new and diverse molecules bearing the piperazine-2,5-dione motif is highly demanded . This opens up new avenues for the discovery of drug candidates, particularly for pancreatic cancer .

属性

IUPAC Name |

(3R,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPZCJQDRPOME-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](C(=O)N1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729606.png)

![3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2729612.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2729614.png)

![Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2729615.png)

![N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729616.png)

![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2729622.png)